molecular formula C10H11N3O3 B1461668 Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1158775-59-7

Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1461668
CAS No.: 1158775-59-7
M. Wt: 221.21 g/mol
InChI Key: JETXNEOCQUWODS-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a functionalized chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine (PP) core, a fused, rigid, and planar N-heterocyclic system of high interest in medicinal chemistry . This compound serves as a key synthetic intermediate for the discovery and development of novel small-molecule therapeutics, particularly in the field of targeted cancer therapy . The PP scaffold is a hallmark of potent protein kinase inhibitors (PKIs), which are crucial for disrupting aberrant signaling pathways in oncogenesis . By acting as an ATP-competitive inhibitor, derivatives of this core structure can selectively target and inhibit a range of kinases, such as EGFR, B-Raf, and MEK, which are frequently dysregulated in cancers like non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, the pyrazolo[1,5-a]pyrimidine core is found in compounds with diverse biological applications, including antimicrobial agents that exhibit antibiofilm and anti-quorum-sensing activities . The specific methyl ester functionalization at the 3-position, analogous to ethyl ester derivatives used in drug discovery campaigns, provides a versatile handle for further synthetic derivatization via cross-coupling or amide formation, enabling researchers to explore structure-activity relationships and optimize pharmacological properties . This makes it a valuable building block for constructing combinatorial libraries aimed at developing new antitumor agents and enzymatic inhibitors .

Properties

IUPAC Name

methyl 2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-5-4-7(14)13-9(11-5)8(6(2)12-13)10(15)16-3/h4,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETXNEOCQUWODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (MDMP) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₁₁N₃O₃
  • CAS Number : 1158775-59-7
  • Molecular Weight : 207.19 g/mol
  • Structure :
Chemical Structure C10H11N3O3\text{Chemical Structure }\quad \text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_3

Synthesis

MDMP can be synthesized through various synthetic routes involving the reaction of pyrazole derivatives with carboxylic acids and methylating agents. The synthesis typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at the 3-carboxylate position.

Anticancer Activity

MDMP has shown promising anticancer properties in various studies. Notably, it has been tested against several cancer cell lines, including:

  • MCF-7 (breast cancer cell line)
  • MDA-MB-231 (triple-negative breast cancer cell line)

In vitro assays demonstrated that MDMP exhibited significant cytotoxic effects against these cell lines, with IC50 values indicating effective antiproliferative activity. For instance, a study reported an IC50 value of approximately 4.8 µM for MDMP against MCF-7 cells, suggesting its potential as a chemotherapeutic agent .

The proposed mechanisms underlying the anticancer effects of MDMP include:

  • Induction of Apoptosis : MDMP appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell cycle regulation.
  • Antioxidant Activity : MDMP has demonstrated antioxidative properties which may contribute to its protective effects against oxidative stress in cancer cells .

Comparative Biological Activity

A comparison of MDMP with other pyrazolo[1,5-a]pyrimidine derivatives reveals that it possesses unique biological profiles. The following table summarizes the biological activity of selected compounds:

Compound NameIC50 (µM)Activity Type
MDMP4.8Antiproliferative
Compound A3.1Antiproliferative
Compound B5.3Antioxidant
Compound C8.7Selective against MCF-7

Case Studies

Several case studies have highlighted the effectiveness of MDMP in preclinical models:

  • Study on MCF-7 Cells : In a controlled experiment, MCF-7 cells treated with MDMP showed a significant reduction in viability compared to untreated controls, confirming its potential as an anticancer agent .
  • Combination Therapy : Research indicated that combining MDMP with traditional chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects, particularly in resistant cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits promising anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced the viability of breast cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology .

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It appears to modulate neuroinflammatory responses and may offer protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have shown that it can reduce oxidative stress markers and improve cognitive function in animal studies .

Agricultural Applications

1. Plant Growth Regulation
In agricultural research, this compound has been evaluated as a potential plant growth regulator. Studies indicate that it can enhance seed germination rates and promote root development in various crops. Field trials have shown improved yields in treated plants compared to controls, suggesting its utility in sustainable agriculture practices .

2. Pest Resistance
The compound's efficacy as a biopesticide is also under investigation. Preliminary results suggest that it may deter certain pests while being safe for beneficial insects. This dual action could lead to its use in integrated pest management systems, reducing reliance on synthetic pesticides .

Material Science Applications

1. Synthesis of Novel Materials
this compound serves as a precursor for synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. Researchers are exploring its incorporation into polymer matrices for applications in coatings and composites .

2. Photovoltaic Devices
There is ongoing research into the use of this compound in organic photovoltaic devices. Its unique electronic properties could improve the efficiency of solar cells by enhancing charge transport within the active layers .

Summary of Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Inhibition of breast cancer cell lines; potential therapeutic applications
Neuroprotective Effects Reduction of oxidative stress; cognitive improvement in animal models
Plant Growth Regulation Enhanced seed germination; improved crop yields
Pest Resistance Effective deterrent against pests; safe for beneficial insects
Novel Materials Improved thermal stability in polymer composites
Photovoltaic Devices Potential for enhanced efficiency in organic solar cells

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 2-CH₃, 5-CH₃, 7-OH, 3-COOCH₃ C₁₀H₁₁N₃O₃ 221.22 Hydrogen-bond donor (7-OH); research intermediate
Ethyl 5,7-dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-CH₃, 7-CH₃, 2-NHPh, 3-COOEt C₂₇H₂₄N₄O₃ 452.5 Bioactive compound; potential kinase inhibitor
Ethyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate 7-Ph, 3-COOEt C₁₇H₁₅N₃O₂ 293.32 Enhanced lipophilicity; synthetic intermediate
7-Heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamide 7-heteroaryl, 3-CONHR Variable Variable Improved metabolic stability; drug candidates
7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine 7-Cl, 2-CH₃, 5-CH₃, 3-(2-Cl-Ph) C₁₄H₁₁Cl₂N₃ 292.16 Halogenated analog; potential agrochemical use

Physicochemical Properties

  • Hydrogen Bonding: The 7-hydroxy group in the target compound enables strong hydrogen-bond interactions, which are absent in non-hydroxylated analogs like Ethyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate . This property may enhance solubility in polar solvents .
  • Metabolic Stability : Esters (e.g., methyl or ethyl carboxylates) are prone to hydrolysis in vivo. Replacement of the ester with amides (e.g., carboxamides) improves metabolic stability, as demonstrated in kinase inhibitor optimizations .

Preparation Methods

General Synthetic Route Overview

The core synthetic approach to methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves:

  • Cyclocondensation reactions of 5-amino-3-aminopyrazoles with suitable electrophilic reagents.
  • Esterification of the corresponding 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid to the methyl ester form.
  • Utilization of β-dicarbonyl compounds or malonic acid derivatives to construct the pyrimidine ring fused with the pyrazole.

This approach allows for structural modifications at key positions (2, 3, 5, 6, and 7) on the heterocyclic ring system, enabling the synthesis of diverse derivatives with tailored properties.

Cyclocondensation Method Using Malonic Acid Derivatives

One of the established methods involves the cyclocondensation of 5-amino-3-hetarylpyrazoles with malonic acid or its derivatives. A notable improved protocol includes:

  • Activation of malonic acid with phosphoryl chloride (POCl3) in the presence of catalytic pyridine, which forms a reactive malonic acid phosphoric ester intermediate.
  • This activated intermediate reacts with the aminopyrazole to form the pyrazolo[1,5-a]pyrimidine ring system efficiently.
  • This method yields the target compound in higher yields and shorter reaction times compared to classical esterification with dimethyl malonate under basic conditions.
  • Additionally, this protocol avoids the need for converting hydroxyl groups to chlorides, simplifying the synthesis.

Esterification of the Parent Carboxylic Acid

The methyl ester derivative is prepared by esterifying the parent 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid:

  • The carboxylic acid is reacted with methanol in the presence of an acid catalyst (commonly sulfuric acid or hydrochloric acid).
  • This esterification proceeds under reflux conditions, converting the acid to the methyl ester.
  • The reaction conditions must be controlled to avoid hydrolysis or degradation of the pyrazolo[1,5-a]pyrimidine core.
  • The resulting methyl ester exhibits good stability under standard storage but may be sensitive to moisture and light.

Use of β-Dicarbonyl Compounds and Microwave-Assisted Cyclization

Recent advances have demonstrated the utility of β-dicarbonyl compounds in the synthesis of pyrazolo[1,5-a]pyrimidines:

  • Reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-diketones (e.g., 2-acetylcyclopentanone) leads to regioselective formation of pyrazolo[1,5-a]pyrimidine derivatives.
  • Microwave irradiation has been employed to accelerate these cyclization reactions, significantly reducing reaction times from hours to minutes.
  • Microwave-assisted synthesis also improves yields and purity while minimizing by-products.
  • This solvent-free or low-solvent method aligns with green chemistry principles by reducing solvent use and energy consumption.

Palladium-Catalyzed Direct C–H Arylation and Subsequent Functionalization

For functionalized derivatives, a one-pot, two-step method involves:

  • Palladium-catalyzed direct C–H arylation of a 7-ethoxycarbonylmethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine precursor.
  • The reaction uses Pd(OAc)2 as the catalyst, DavePhos as the ligand, and Cs2CO3 as the base under microwave irradiation.
  • This step is followed by saponification and decarboxylation to yield 7-substituted pyrazolo[1,5-a]pyrimidines.
  • This method offers shorter reaction times and higher yields compared to traditional cross-coupling reactions and uses less toxic reagents.

Alternative Pericyclic and Cycloaddition Approaches

Some innovative methods bypass aminopyrazole intermediates:

  • A [4 + 2] cycloaddition reaction starting from acyclic precursors such as N-propargylic sulfonylhydrazones and sulfonyl azides.
  • This sequence involves click chemistry to form triazoles followed by intramolecular Diels–Alder reactions to construct the fused heterocyclic system.
  • Subsequent elimination reactions in basic media yield the desired pyrazolo[1,5-a]pyrimidine derivatives.
  • This scalable, one-pot process provides an alternative synthetic route with potential for structural diversification.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations/Notes
Cyclocondensation with Malonic Acid 5-amino-3-hetarylpyrazole, malonic acid, POCl3, pyridine High yield, reduced reaction time, avoids chlorination step Requires POCl3 handling, acidic conditions
Esterification of Carboxylic Acid Methanol, acid catalyst (H2SO4/HCl), reflux Straightforward, well-established Sensitive to moisture/light
β-Dicarbonyl Compounds + Microwave 3-amino-1H-pyrazoles, β-diketones, microwave irradiation Rapid, high yield, solvent-free possible Requires microwave setup
Pd-Catalyzed C–H Arylation + Saponification Pd(OAc)2, DavePhos, Cs2CO3, microwave One-pot, high yield, less toxic reagents Catalyst cost, optimization needed
Pericyclic Cycloaddition N-propargylic sulfonylhydrazones, sulfonyl azides, Cu(I)Cl One-pot, scalable, diverse substitution Multi-step intermediates, specialized reagents

Research Findings and Analysis

  • The use of activated malonic acid phosphoric esters significantly improves the efficiency of pyrazolo[1,5-a]pyrimidine synthesis by enhancing electrophilicity and reducing side reactions.
  • Microwave-assisted synthesis has emerged as a powerful method to reduce reaction times from hours to minutes while increasing yields and purity, supporting greener chemistry approaches.
  • The direct C–H arylation strategy under microwave conditions represents a modern, efficient route to functionalized derivatives, facilitating rapid diversification for medicinal chemistry applications.
  • Alternative synthetic routes via pericyclic reactions and click chemistry offer innovative pathways that may bypass traditional aminopyrazole intermediates, expanding synthetic versatility.

Q & A

Q. Table 1: Optimization of Solvent Systems

SolventTemperatureYield (%)
Ethanol:H₂ORT, US*95
DMF80°C70
AcetonitrileRT60
*US = Ultrasonic irradiation

Advanced: What strategies address contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • X-ray Crystallography : Use SHELX programs to resolve ambiguities in bond lengths and angles .
  • Isotopic Labeling : Deuterated analogs clarify exchangeable protons (e.g., hydroxyl groups) in ¹H NMR .

Advanced: How are derivatives designed for structure-activity relationship (SAR) studies in kinase inhibition?

Answer:

  • Ester Modifications : Replacing the 3-carboxylate with heterocycles (e.g., pyridine) enhances B-Raf kinase inhibition (IC₅₀ < 100 nM) .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at C7 improve binding affinity by modulating electron density .
  • Amide Coupling : Silica-mediated amidation with primary amines generates analogues (e.g., 5a–h ) for biological screening .

Advanced: What methodologies are used to analyze hydrogen bonding and crystal packing in pyrazolo[1,5-a]pyrimidines?

Answer:

  • Graph Set Analysis : Characterize hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism .
  • Thermal Analysis : DSC/TGA identify polymorphic transitions influenced by hydroxyl-ester interactions .
  • Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., O–H···N vs. C–H···π) .

Advanced: How do substituents at C5 and C7 influence reactivity in further functionalization?

Answer:

  • C7 Hydroxyl : Acts as a directing group for electrophilic substitution (e.g., nitration) but requires protection (e.g., benzylation) in acidic conditions .
  • C5 Methyl : Steric hindrance slows nucleophilic attack at C3, necessitating harsher conditions for ester hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

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